

ENMD-2076 Tartrate: A Comparative Analysis of Monotherapy Versus Combination Therapy

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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ENMD-2076 tartrate, a potent oral kinase inhibitor, has demonstrated significant anti-tumor activity across a range of preclinical and clinical settings. Its unique mechanism of action, targeting both cell proliferation via Aurora A kinase and angiogenesis through VEGFR and FGFR, provides a strong rationale for its investigation as both a single agent and a component of combination therapies. This guide provides an objective comparison of **ENMD-2076 tartrate**'s performance as a monotherapy versus its potential in combination regimens, supported by available experimental data.

Justification for ENMD-2076 as a Single Agent

The primary justification for ENMD-2076 as a monotherapy stems from its dual inhibitory function. By simultaneously targeting pathways crucial for tumor cell division and the formation of blood vessels that supply nutrients to the tumor, ENMD-2076 can exert a multi-pronged attack on cancer growth and survival.^[1]

Preclinical Efficacy of Monotherapy

Preclinical studies have consistently demonstrated the robust single-agent activity of ENMD-2076 in various cancer models. In vitro, it has shown inhibitory effects on a wide array of human solid tumor and hematopoietic cancer cell lines.^[2] In vivo studies using xenograft models of breast, colon, and other cancers have shown that oral administration of ENMD-2076 leads to significant tumor growth inhibition and even regression.^{[2][3]}

Table 1: Preclinical Single-Agent Efficacy of ENMD-2076

Cancer Type	Model System	Key Findings	Reference
Triple-Negative Breast Cancer (TNBC)	MDA-MB-468 & MDA-MB-231 Xenografts	Robust anticancer activity.[4]	[4]
Colorectal Cancer	HT-29 Xenografts	Induced initial tumor growth inhibition followed by regression.[3]	[3]
Multiple Solid Tumors & Hematological Malignancies	Various Xenograft Models	Induced regression or complete inhibition of tumor growth.[2]	[2]

Clinical Efficacy of Monotherapy

Phase I and II clinical trials have evaluated ENMD-2076 as a single agent in several cancer types, demonstrating a manageable safety profile and signs of clinical activity.

Table 2: Clinical Trial Results for Single-Agent ENMD-2076

Cancer Type	Phase	Key Efficacy Results	Reference
Triple-Negative Breast Cancer (Advanced/Metastatic)	II	6-month clinical benefit rate (CBR) of 16.7%; 4-month CBR of 27.8%. [5] [6]	[5] [6]
Ovarian Clear Cell Carcinoma (Recurrent)	II	6-month progression-free survival (PFS) rate of 22%. [7]	[7]
Fibrolamellar Carcinoma (Advanced)	II	1 patient (3%) had a partial response; 20 patients (57%) had stable disease. [8]	[8]
Relapsed/Refractory Acute Myeloid Leukemia	I	Reductions in bone marrow blast counts and one complete remission with incomplete count recovery. [9]	[9]

While these trials have shown modest efficacy for ENMD-2076 as a monotherapy, they have also provided a strong rationale for exploring its use in combination with other anticancer agents to enhance its therapeutic potential.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Justification for ENMD-2076 in Combination Therapy

The rationale for using ENMD-2076 in combination therapies is based on several key principles of oncology drug development: overcoming resistance, enhancing efficacy through synergistic mechanisms, and broadening the therapeutic window. The multi-targeted nature of ENMD-2076 makes it an attractive partner for various classes of anti-cancer drugs.

Combination with Immune Checkpoint Inhibitors

A promising combination strategy involves pairing ENMD-2076 with immune checkpoint inhibitors, such as anti-PD1 antibodies. ENMD-2076's inhibition of kinases like CSF1R and FAK, which are implicated in creating an immunosuppressive tumor microenvironment, provides a strong mechanistic basis for this combination.^[1] By modulating the tumor microenvironment, ENMD-2076 may enhance the efficacy of immune checkpoint inhibitors.

A preclinical study evaluated ENMD-2076 alone and in combination with an anti-PD1 antibody in syngeneic colon cancer models (MC38 and CT26).^[1] The results showed a trend towards an augmented anti-tumor response in the combination group compared to either single agent alone.^[1] In the MC38 model, tumor regression was observed in some animals treated with single-agent ENMD-2076, suggesting a potential immune-activating mechanism.^[1]

Table 3: Preclinical Comparison of ENMD-2076 Monotherapy vs. Combination with Anti-PD1

Treatment Group	Cancer Model	Observed Anti-Tumor Response	Reference
ENMD-2076 Alone	MC38 & CT26 Colon Cancer	Tumor regression in some MC38-bearing animals; CT26 tumors were relatively refractory. ^[1]	^[1]
Anti-PD1 Alone	MC38 & CT26 Colon Cancer	Not specified in abstract.	^[1]
ENMD-2076 + Anti-PD1	MC38 & CT26 Colon Cancer	Trend for an augmentation of anti-tumor response relative to single agents. ^[1]	^[1]

Experimental Protocols

In Vivo Xenograft Study of Single-Agent ENMD-2076 in Colorectal Cancer^[3]

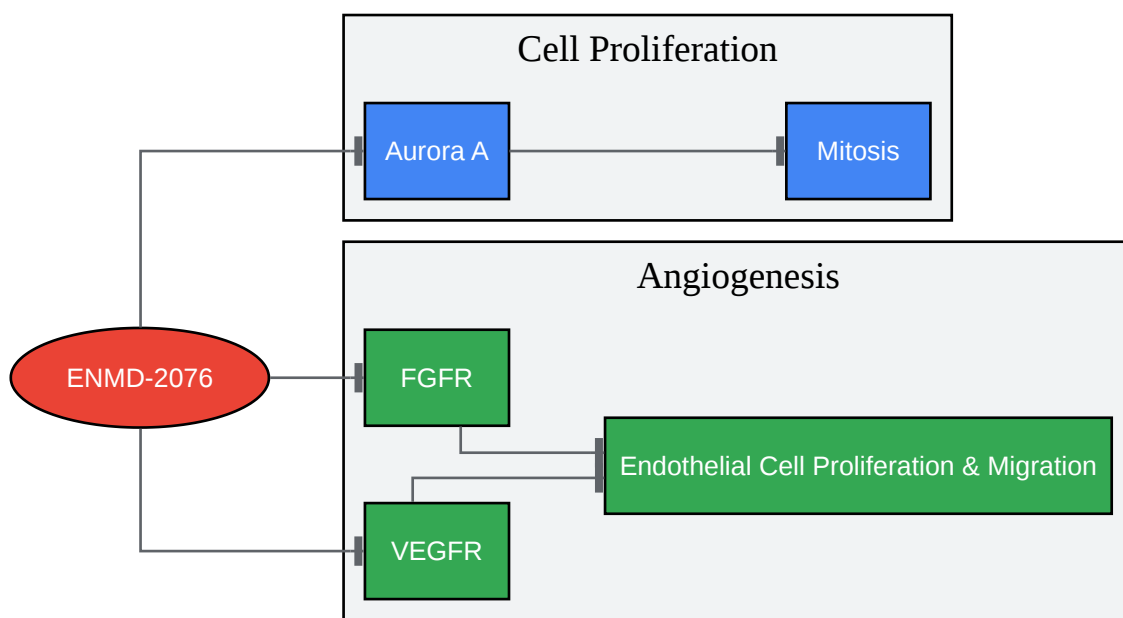
- Cell Line: HT-29 human colorectal cancer cells.

- Animal Model: Nude mice.
- Tumor Implantation: HT-29 cells were implanted subcutaneously into the flank of the mice.
- Treatment: Once tumors reached a volume of 100-150 mm³, mice were randomized to receive either vehicle control (water) or ENMD-2076 (100 or 200 mg/kg) daily by oral gavage for 28 days.
- Efficacy Evaluation: Tumor volume was measured twice weekly.
- Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess tumor vascularity, and 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) was used to measure metabolic activity at baseline and on days 3 and 21 of treatment.

Preclinical Study of ENMD-2076 in Combination with Anti-PD1 Antibody[1]

- Cell Lines: MC38 and CT26 murine colon cancer cells.
- Animal Model: Syngeneic mouse models (C57BL/6 for MC38 and BALB/c for CT26).
- Tumor Implantation: Cells were inoculated subcutaneously into the right flank of the mice.
- Treatment: Treatment was initiated 7 days after inoculation when tumors reached an average volume of approximately 85 mm³. Mice received either ENMD-2076 daily by oral gavage, an anti-PD1 antibody, or the combination of both.
- Efficacy Evaluation: Anti-tumor response was evaluated, though the specific metrics were not detailed in the abstract.

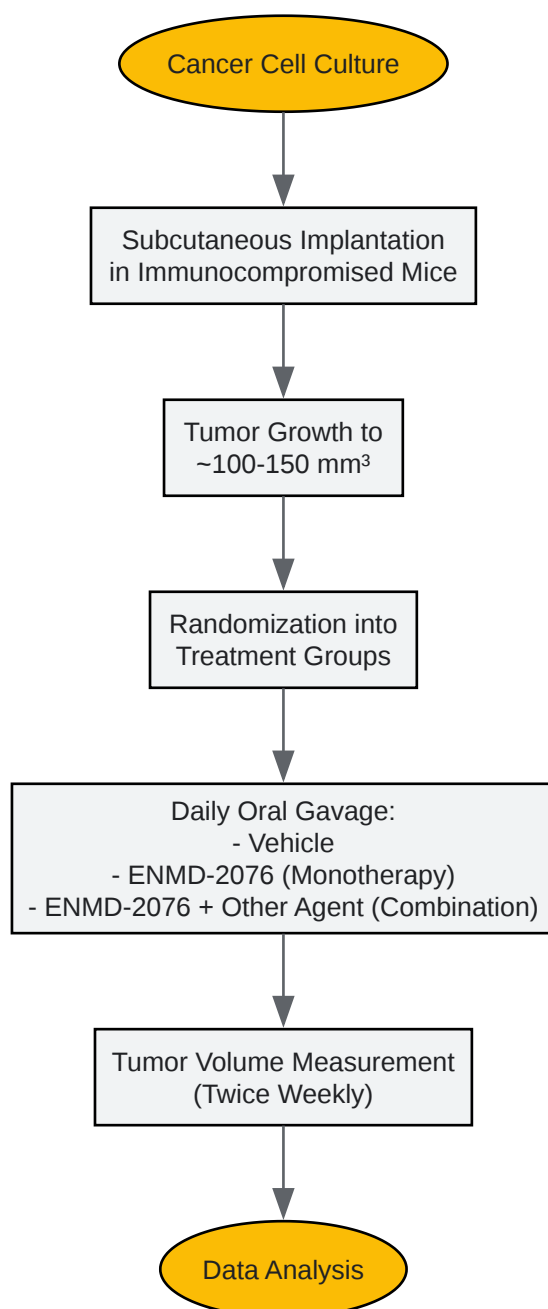
Visualizing the Mechanisms and Workflows Signaling Pathways Targeted by ENMD-2076



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Caption: ENMD-2076 inhibits both cell proliferation and angiogenesis.

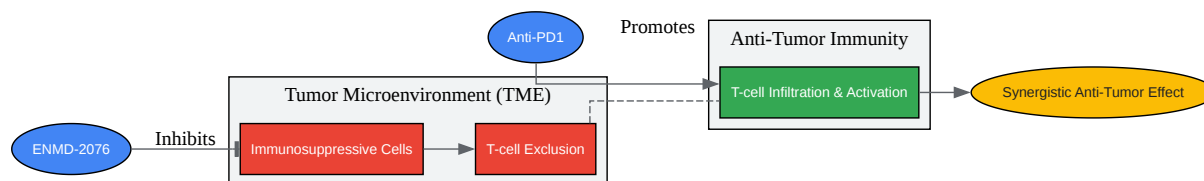
Experimental Workflow for Preclinical Xenograft Studies



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Caption: Workflow for in vivo xenograft efficacy studies.

Rationale for Combination Therapy with Immune Checkpoint Inhibitors



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Caption: ENMD-2076 may enhance the efficacy of anti-PD1 therapy.

Conclusion

ENMD-2076 tartrate has demonstrated compelling activity as a single agent in preclinical models and has shown modest clinical benefit in various cancer types. The dual inhibition of Aurora A and angiogenic kinases provides a strong foundation for its monotherapeutic potential. However, the clinical data also suggest that the full potential of ENMD-2076 may be realized in combination with other anti-cancer agents. The preliminary evidence for a synergistic effect with immune checkpoint inhibitors is particularly promising and warrants further investigation with more comprehensive preclinical and clinical studies. The development of predictive biomarkers will also be crucial for identifying patient populations most likely to respond to either monotherapy or specific combination regimens.

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